molecular formula C7H8FNO2S B1267458 5-Fluoro-2-methylbenzenesulfonamide CAS No. 2339-57-3

5-Fluoro-2-methylbenzenesulfonamide

Cat. No.: B1267458
CAS No.: 2339-57-3
M. Wt: 189.21 g/mol
InChI Key: FOUNRCAARPHIQC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination of Unprotected 2-Aminopyrimidines

The fluorination of 4,6-disubstituted 2-aminopyrimidines, yielding 5-fluoro-2-aminopyrimidines, is a significant application. Ag(I) plays a crucial role in this chemoselective process, with the transformation of 4,6-diphenyl 5-fluoro-2-aminopyrimidine into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide being a noteworthy example (Wang et al., 2017).

Corrosion Inhibition Studies

Some derivatives, like FMPPDBS and FMPPNBS, show promising properties in the corrosion inhibition of iron. Their binding energies and adsorption behaviors on various metal surfaces highlight their potential in this domain (Kaya et al., 2016).

COX-2 Inhibition

Derivatives of 5-fluoro-2-methylbenzenesulfonamide, such as JTE-522, have been explored as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency while increasing selectivity (Hashimoto et al., 2002).

Enantioselective Fluorination

N-fluorobenzenesulfonamides, including variants with fluorine atoms, have been used in the enantioselective fluorination of 2-oxindoles. This process produces 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the role of these compounds in stereochemical manipulations (Wang et al., 2014).

Crystal Structure Analysis

Investigations into the crystal structures of various 2-fluorobenzoyl-arylsulfonamides have been conducted. These studies focus on understanding the intermolecular interactions and packing patterns, crucial for the development of new materials and pharmaceutical compounds (Suchetan et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 5-Fluoro-2-methylbenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNRCAARPHIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321263
Record name 5-fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-57-3
Record name NSC372535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoro-2-methyl-benzenesulfonyl chloride (4.18 g, 20 mmol) in acetone (20 mL) was added, dropwise, concentrated NH4OH (3 mL) and the resulting mixture stirred for 5 min. Acetone was removed in vacuo and the precipitates were filtered, washed thoroughly with water and dried in vacuo to provide 3.7 g (Yield 98%) of the title compound as a white solid; 1H NMR (500 MHz, DMSO-D6) δ ppm: 2.55 (3H, s) 7.33–7.40 (1H, m) 7.40–7.46 (1H, m) 7.54 (2H, s) 7.59 (1H, dd, J=9.2, 2.7 Hz); LC/MS m/z 190 (M+H).
Quantity
4.18 g
Type
reactant
Reaction Step One
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20 mL
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Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

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